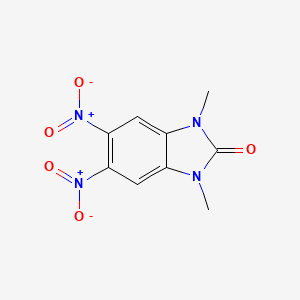![molecular formula C15H16N2 B14375562 2-Butylpyrazolo[5,1-a]isoquinoline CAS No. 89877-03-2](/img/structure/B14375562.png)
2-Butylpyrazolo[5,1-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylpyrazolo[5,1-a]isoquinoline is a heterocyclic compound that contains both a pyrazole ring and an isoquinoline ring. This compound is part of a broader class of pyrazolo[5,1-a]isoquinolines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylpyrazolo[5,1-a]isoquinoline typically involves the annulation of pyrazole derivatives with alkynes. One common method is the ruthenium(II)-catalyzed C–H/N–H annulation in the presence of copper(II) acetate and silver hexafluoroantimonate. This reaction proceeds efficiently in water under a nitrogen atmosphere, leading to high yields . Another method involves the use of a carboxylate ligand under air, which can be performed in alcohol at a lower temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions using metal catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butylpyrazolo[5,1-a]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-Butylpyrazolo[5,1-a]isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of fluorescent probes due to its good fluorescence emission properties.
Wirkmechanismus
The mechanism of action of 2-Butylpyrazolo[5,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, it binds to the dopamine D4 receptor, inhibiting its activity. As a CDC25B inhibitor, it interferes with the CDC25B enzyme, which is involved in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
2-Butylpyrazolo[5,1-a]isoquinoline can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyridine: Known for its potent p38 kinase inhibition and antiviral activity against Herpes Simplex Virus.
Pyrazolopyrimidines: Exhibits significant bioactivity due to the fusion of the pyrazole ring with other heterocycles.
Pyrazolopyridines: Known for their antiviral and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of the pyrazole and isoquinoline rings, which confer a distinct set of biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
89877-03-2 |
|---|---|
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-butylpyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C15H16N2/c1-2-3-7-13-11-15-14-8-5-4-6-12(14)9-10-17(15)16-13/h4-6,8-11H,2-3,7H2,1H3 |
InChI-Schlüssel |
SAPLPVPLQYEDGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NN2C=CC3=CC=CC=C3C2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)

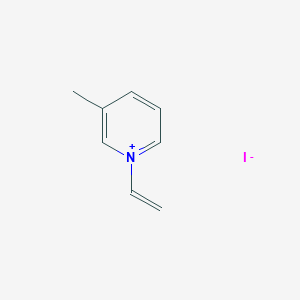
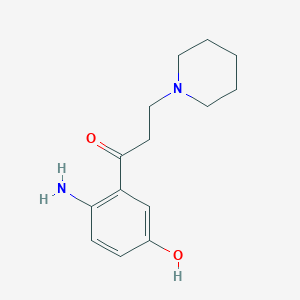
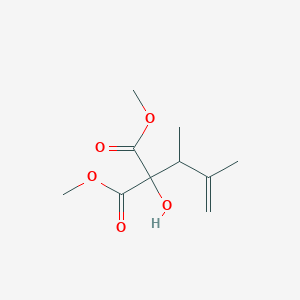
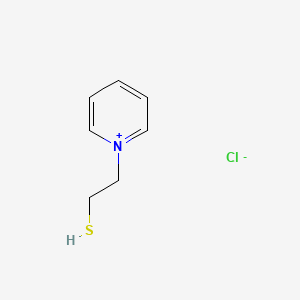
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)
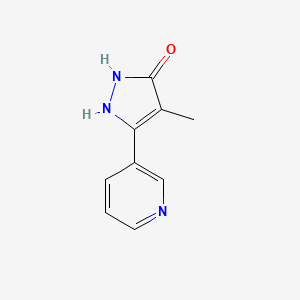
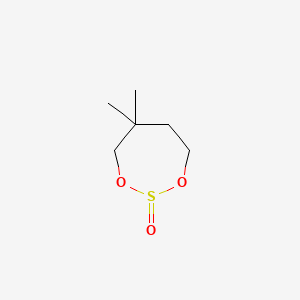

![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)

